Cas no 667399-93-1 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol
- BUTTPARK 36\06-02
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- Inchi: 1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
- InChI Key: FLAGTEWKRZLAAU-UHFFFAOYSA-N
- SMILES: C1(=NNC(CCCO)=C1)C1=CC=CC=C1
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P400510-10mg |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |
667399-93-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400510-50mg |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |
667399-93-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400510-100mg |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |
667399-93-1 | 100mg |
$ 115.00 | 2022-06-03 |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol
Introduction to 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS No. 667399-93-1) and Its Emerging Applications in Chemical Biology
The compound 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, identified by the chemical abstracts service number 667399-93-1, represents a structurally intriguing molecule with significant potential in the field of chemical biology and drug discovery. This compound belongs to the pyrazole class of heterocycles, which are well-documented for their diverse pharmacological properties and biological activities. The presence of a phenyl group and a propanol side chain further enhances its molecular complexity, making it a promising candidate for further investigation in various therapeutic contexts.
Pyrazole derivatives have long been recognized for their role as key scaffolds in medicinal chemistry due to their ability to modulate multiple biological pathways. Among these, 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol has garnered attention for its unique structural features, which may contribute to its potential as an intermediate or lead compound in the development of novel therapeutic agents. The compound's molecular framework combines the rigidity of the pyrazole ring with the flexibility of the aliphatic side chain, providing a balance that could be exploited for selective binding to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological macromolecules. Studies have suggested that the phenyl group in 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol could serve as a key pharmacophore, interacting with specific residues in protein targets, while the propanol moiety may enhance solubility and metabolic stability. These features make the compound an attractive candidate for further exploration in drug design.
In the realm of chemical biology, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, pyrazole derivatives have been shown to interact with enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. The structural motif of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol suggests that it may exhibit inhibitory effects on such enzymes, potentially leading to therapeutic benefits in conditions where aberrant signaling is implicated.
Moreover, the compound's ability to cross the blood-brain barrier has been a subject of interest. Pyrazole derivatives have demonstrated neuroprotective properties in preclinical studies, making them candidates for treating neurological disorders. The presence of both hydrophobic and hydrophilic regions in 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol may contribute to its favorable pharmacokinetic profile, enabling efficient delivery to target tissues.
Recent research has also explored the synthetic pathways for obtaining high-purity forms of this compound. Advances in organic synthesis techniques have allowed for more efficient and scalable production methods, reducing costs and improving availability for research purposes. These developments are crucial for translating laboratory findings into viable therapeutic options.
The compound's potential extends beyond traditional pharmaceutical applications. It has shown promise in agricultural science as a precursor for developing novel pesticides and herbicides. The pyrazole core is known to exhibit phytotoxic effects against certain plant species, making derivatives like 3-(3-Phenyl-1H-pyrazol-5-yloxy)propanal valuable tools in crop protection strategies.
In conclusion, 3-(3-Phenyl-H-pyrazol-yloxy)propanal (CAS No. 66739993) represents a versatile molecule with broad applications across multiple scientific disciplines. Its unique structural features and demonstrated biological activities make it a compelling subject for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a significant role in shaping future advancements in chemical biology and drug discovery.
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